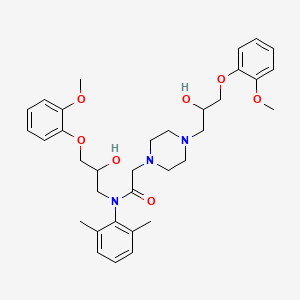

N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

Description

This compound is a piperazine-based acetamide derivative characterized by dual N-(2,6-dimethylphenyl) and N-(2-hydroxy-3-(2-methoxyphenoxy)propyl) substituents. The compound is structurally related to ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide), a known antianginal agent, and is referenced in pharmacological studies as RL . It has been investigated for its role in ischemia models and exhibits reversible toxicity in rats at high doses (400 mg·kg⁻¹), affecting hepatic, renal, and lipid metabolism pathways .

Properties

CAS No. |

2724549-66-8 |

|---|---|

Molecular Formula |

C34H45N3O7 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-N-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |

InChI |

InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)37(21-28(39)24-44-32-15-8-6-13-30(32)42-4)33(40)22-36-18-16-35(17-19-36)20-27(38)23-43-31-14-7-5-12-29(31)41-3/h5-15,27-28,38-39H,16-24H2,1-4H3 |

InChI Key |

WZGYFNFKAFLQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(COC2=CC=CC=C2OC)O)C(=O)CN3CCN(CC3)CC(COC4=CC=CC=C4OC)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Amide Intermediate

2.1. Synthesis of 2,6-Dimethylphenyl Acetic Acid Derivative

- Starting Material: 2,6-Dimethylaniline (or its derivatives).

- Reaction: Acylation with chloroacetyl chloride to form the acetamide intermediate.

- Solvent: Typically acetone or ethanol.

- Base: Aqueous sodium or potassium carbonate to neutralize HCl.

- Temperature: Reflux conditions (~60-80°C).

- Patent WO2016142819A2 describes reacting 2,6-dimethyl aniline with chloroacetyl chloride in the presence of acetone and aqueous base, yielding the acetamide compound (formula (6)). This step forms the foundational acylated intermediate necessary for subsequent coupling.

Table 1: Acylation Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetone or ethanol | Ensures solubility and reaction efficiency |

| Base | Na2CO3 or K2CO3 | Neutralizes HCl formed |

| Temperature | 60-80°C | Reflux conditions |

| Reaction Time | 4-8 hours | Complete conversion |

Formation of the Hydroxy-Phenoxy Propylamine Derivative

3.1. Synthesis of 2-Hydroxy-3-(2-methoxyphenoxy)propylamine

- Method: Nucleophilic substitution of epichlorohydrin with 2-methoxyphenol, followed by amination.

- Reaction Conditions:

- Solvent: Water or alcohols like isopropanol.

- Catalyst: Basic conditions (NaOH or KOH).

- Temperature: 50-70°C.

- Patent WO2016142819A2 indicates the synthesis involves condensation of phenolic compounds with epichlorohydrin, then subsequent amination to yield the amino derivative.

Table 2: Hydroxy-Phenoxy Propylamine Synthesis

| Parameter | Range | Notes |

|---|---|---|

| Solvent | Water, isopropanol | Solubility considerations |

| Base | NaOH | Facilitates nucleophilic substitution |

| Temperature | 50-70°C | To optimize reaction rate |

| Reaction Time | 6-12 hours | Complete conversion |

Coupling of Intermediates to Form the Final Amide

- The acetamide derivative (from step 2) reacts with the hydroxy-phenoxy propylamine (from step 3) under reflux conditions.

- Reaction Type: Nucleophilic substitution and condensation.

- Conditions:

- Solvent: Isopropanol or ethanol.

- Catalyst: None typically required.

- pH: Slightly basic or neutral.

- Temperature: Reflux (~80°C).

- Patent WO2016142819A2 emphasizes the reaction of the acetamide with the amino-phenoxy derivative, leading to the formation of the complex amide structure.

Table 3: Coupling Reaction Parameters

| Parameter | Range | Notes |

|---|---|---|

| Solvent | Isopropanol | Preferred for solubility |

| Temperature | 70-80°C | Reflux |

| Reaction Time | 8-16 hours | Ensures complete coupling |

| pH | Neutral to slightly basic | Maintains reaction efficiency |

Formation of the Piperazine Derivative

5.1. Synthesis of Piperazine-Linked Intermediate

- Starting Material: Piperazine or its derivatives.

- Reaction: Alkylation with the acetamide intermediate or its derivatives.

- Method: Nucleophilic substitution at the nitrogen atom of piperazine with the acetamide or related intermediates.

- Patent WO2016142819A2 describes reacting piperazine with the acetamide derivative, often in the presence of solvents like methanol or ethanol, at reflux temperatures, to form the piperazine-linked complex.

Table 4: Piperazine Alkylation Conditions

| Parameter | Range | Notes |

|---|---|---|

| Solvent | Methanol, ethanol | Facilitates solubilization |

| Temperature | 70-80°C | Reflux |

| Reaction Time | 6-10 hours | Complete reaction |

| pH | Neutral to slightly basic | To favor nucleophilic substitution |

Purification and Final Isolation

The final compound is purified via crystallization, filtration, and sometimes chromatography, although the latter is minimized for large-scale synthesis.

- Impurity Control: The process aims to minimize bis-alkylated impurities and other side-products, as detailed in patent disclosures.

- Recycling: Unreacted piperazine phosphate salts can be recovered and reused, improving process economy.

Notes on Process Optimization and Scale-Up

- Avoidance of Chromatography: The process emphasizes crystallization and filtration to enhance scalability.

- Impurity Profile: The process controls impurity formation, especially bis-alkylated by-products, through reaction condition optimization.

- Recycling of Reagents: Acid salts of piperazine are recovered post-reaction and reused, reducing waste.

Summary Table of Preparation Methods

| Step | Key Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline + Chloroacetyl chloride | Acetone | Reflux, 60-80°C | Form acetamide (compound 6) |

| 2 | 2-Methoxyphenol + Epichlorohydrin | Water/Alcohol | Basic, 50-70°C | Synthesize hydroxy-phenoxy propylamine |

| 3 | Acetamide + Hydroxy-phenoxy amine | Isopropanol | Reflux, 70-80°C | Couple to form complex amide |

| 4 | Piperazine + Acetamide derivative | Methanol/Ethanol | Reflux | Form piperazine-linked intermediate |

| 5 | Purification | Crystallization | Room temperature | Isolate final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy groups could be oxidized to form ketones or aldehydes.

Reduction: The methoxy groups could be reduced to form alcohols.

Substitution: The phenyl and piperazine rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Drug Development:

Industry

Polymer Synthesis: The compound could be used as a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Meta-Ranolazine (N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(3-methoxyphenoxy)propyl)piperazin-1-yl)acetamide)

- Structural Difference: The methoxy group on the phenoxy moiety is at the meta position (3-methoxyphenoxy) instead of the ortho (2-methoxyphenoxy) position in the target compound.

- Properties: Molecular formula C₂₄H₃₃N₃O₄ (CAS: 1393717-46-8; molar mass: 427.54 g/mol). This positional isomer is termed "Meta-Ranolazine" and is listed as Ranolazine Impurity 11, highlighting its relevance in pharmaceutical quality control .

- Research Significance : Such isomers are critical for understanding structure-activity relationships (SAR), as methoxy positioning influences pharmacokinetics (e.g., metabolic stability, receptor binding) .

Ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide)

- Structural Overlap: Shares the same core structure but lacks the additional N-(2-hydroxy-3-(2-methoxyphenoxy)propyl) group present in the target compound.

- Pharmacology: Clinically used for chronic angina, ranolazine inhibits late sodium currents in cardiac cells. At 400 mg·kg⁻¹, it induces reversible hepatorenal toxicity in rats, while doses ≤150 mg·kg⁻¹ are safe .

- Deuterated Analog : A deuterated version (piperazine-2,2,3,3,5,5,6,6-d₈) exists for isotopic labeling in metabolic studies .

Pesticide Acetamide Derivatives

Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) share the N-(2,6-dimethylphenyl)acetamide backbone but feature chloro and heterocyclic substituents instead of hydroxy-methoxyphenoxy groups .

- Applications: These are herbicides targeting weed control, emphasizing how substituent variation shifts bioactivity from cardiovascular (ranolazine-like) to pesticidal roles.

- SAR Insight : Chlorine atoms enhance herbicidal activity by increasing electrophilicity, while hydroxy-methoxy groups in the target compound likely improve solubility for systemic pharmacological effects .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Primary Application | Key Structural Feature |

|---|---|---|---|---|---|

| Target Compound | - | C₃₂H₄₀N₄O₇ | 608.29 | Pharmacological research | Dual hydroxy-methoxyphenoxy groups |

| Meta-Ranolazine | 1393717-46-8 | C₂₄H₃₃N₃O₄ | 427.54 | Pharmaceutical impurity | 3-methoxyphenoxy substituent |

| Ranolazine | - | C₂₄H₃₃N₃O₄ | 427.54 | Antianginal therapy | Single hydroxy-methoxyphenoxy group |

| Metazachlor | 67129-08-2 | C₁₄H₁₆ClN₃O | 277.75 | Herbicide | Chloro and pyrazole substituents |

Research Findings and Implications

Pesticide Contrasts : Unlike herbicidal acetamides (e.g., metazachlor), the target compound’s polar hydroxy and methoxy groups likely reduce soil persistence, aligning with pharmaceutical biodegradability requirements .

Biological Activity

N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C34H45N3O7

- Molecular Weight : 610.755 g/mol

- IUPAC Name : N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-[2-hydroxy-3-[2-(methoxy)phenoxy]propyl]acetamide

- SMILES Notation :

Biological Activity

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of piperazine, a structural component of this compound, have demonstrated significant antimicrobial properties. In vitro studies have shown that compounds with piperazine moieties can inhibit various bacterial strains, including Helicobacter pylori, which is known for its role in gastric infections .

Urease Inhibition

Urease is an enzyme crucial for the survival of certain pathogens in acidic environments. Compounds similar to this compound have been synthesized and evaluated for urease inhibition. Some derivatives exhibited IC50 values significantly lower than standard inhibitors like thiourea, indicating potent urease inhibition potential .

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of this compound suggest it may interact with neurotransmitter systems, potentially providing therapeutic benefits in mood disorders .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler piperazine derivatives and aromatic amines. For example, the reaction of piperazine with arylacetamides under specific conditions yields the desired product with high purity .

Case Study: Biological Evaluation

A recent study synthesized several piperazine derivatives and evaluated their biological activities. Among them, compounds with similar structural motifs to this compound showed promising results in terms of antimicrobial efficacy and low cytotoxicity in human blood cells .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can researchers optimize yield while minimizing impurities?

- Methodological Answer : The synthesis of this polyfunctional acetamide derivative likely involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps may include:

- Step 1 : Preparation of the 2-hydroxy-3-(2-methoxyphenoxy)propyl intermediate via epoxide ring-opening with 2-methoxyphenol under basic conditions.

- Step 2 : Coupling with 2,6-dimethylphenylamine using carbodiimide-mediated amidation.

- Step 3 : Piperazine functionalization via alkylation or acylation.

To optimize yield, employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For impurity control, use HPLC-MS to monitor side products like unreacted intermediates or diastereomers .

Q. How can researchers characterize the stereochemistry and conformational stability of this compound?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Compare retention times with synthetic standards.

- Nuclear Overhauser Effect (NOE) NMR : Perform 2D NOESY to identify spatial proximity of substituents (e.g., methoxyphenoxy groups) and confirm stereochemical assignments.

- Computational Modeling : Apply density functional theory (DFT) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets, such as neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Glide to simulate interactions with receptor binding pockets (e.g., serotonin or adrenergic receptors). Focus on hydrogen bonding between the hydroxyl/amide groups and conserved residues.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to assess binding stability and identify key interaction motifs.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between stereoisomers or analogs .

Q. How can researchers resolve contradictions in activity data across in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (PAMPA-BBB) to identify discrepancies caused by bioavailability.

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites in plasma or tissue homogenates.

- Dose-Response Reassessment : Apply Hill slope analysis to reconcile potency differences between cell-based assays and animal models .

Q. What advanced reactor designs or process intensification methods are suitable for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce racemization risks. Use immobilized catalysts (e.g., enzyme-coated microreactors) for chiral induction.

- Membrane Separation : Integrate nanofiltration membranes to separate enantiomers in real-time during synthesis.

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity monitoring .

Experimental Design & Data Analysis

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound.

- CRISPR-Cas9 Knockout Screens : Identify gene targets essential for activity by screening gene-edited cell lines.

- Kinetic Pharmacodynamic Modeling : Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure with effect size .

Q. What statistical approaches are recommended for optimizing reaction conditions when synthesizing analogs with modified piperazine or phenoxy groups?

- Methodological Answer :

- Response Surface Methodology (RSM) : Apply central composite design (CCD) to model interactions between variables (e.g., pH, temperature).

- Machine Learning (ML) : Train neural networks on historical reaction data to predict optimal conditions for novel analogs.

- Contingency Analysis : Use Fisher’s exact test to identify condition combinations that minimize side reactions (e.g., ether cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.